

# commercial availability of 3-Aminocyclobutanol derivatives

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## Compound of Interest

Compound Name: 3-Aminocyclobutanol

Cat. No.: B2495591

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An In-Depth Technical Guide to the Commercial Availability of **3-Aminocyclobutanol** Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The cyclobutane ring is a valuable scaffold in modern medicinal chemistry, prized for its unique structural and conformational properties that can impart favorable characteristics to drug candidates.<sup>[1]</sup> Among its derivatives, **3-aminocyclobutanol** and its analogues represent a critical class of building blocks, offering a bifunctional four-membered ring system that is increasingly incorporated into novel therapeutics. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the commercial landscape of these compounds. It moves beyond a simple supplier list to offer a strategic framework for sourcing, validating, and handling these reagents, ensuring the integrity and success of your research and development programs.

## Chapter 1: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

The interest in **3-aminocyclobutanol** derivatives is not arbitrary; it is rooted in the distinct physicochemical properties of the cyclobutane ring. Unlike more common cycloalkanes, the cyclobutane scaffold is puckered, not flat, providing a three-dimensional exit vector for

substituents that can be exploited for precise interactions with biological targets. Key characteristics driving its adoption include:

- Conformational Constraint: The ring's rigidity can lock substituents into well-defined spatial orientations, reducing the entropic penalty of binding to a protein target and potentially increasing potency.
- Novel Chemical Space: Incorporating this scaffold allows for the exploration of novel intellectual property and can help differentiate a drug candidate from competitors.[\[1\]](#)
- Metabolic Stability: The strained carbocycle can be more resistant to metabolic degradation at certain positions compared to more flexible aliphatic chains.[\[2\]](#)
- Versatile Synthetic Handle: The amino and hydroxyl groups of **3-aminocyclobutanol** provide two orthogonal points for chemical modification, making it a versatile building block for library synthesis and lead optimization.[\[3\]](#)

The strategic decision to incorporate a **3-aminocyclobutanol** moiety is therefore a deliberate choice to leverage these properties for improved pharmacological profiles.

## Chapter 2: Mapping the Commercial Landscape

Sourcing **3-aminocyclobutanol** derivatives requires navigating a landscape of suppliers offering various forms, purities, and scales. The initial choice of supplier and specific derivative can have significant downstream consequences.

### Major Commercial Suppliers

A number of chemical suppliers list **3-aminocyclobutanol** and its derivatives in their catalogs. The following table summarizes prominent vendors, though availability and stock levels can fluctuate.

Supplier	Representative Product(s)	Scale	Notes
Sigma-Aldrich (Merck)	3-Aminocyclobutanol, 3-Aminocyclobutanol hydrochloride	Research (mg to g)	Often provides products on an "as-is" basis for early discovery, without extensive analytical data.[4]
Apollo Scientific	3-Aminocyclobutanol	Research & Bulk (g to kg)	Provides Safety Data Sheets (SDS) with handling and storage information.[5]
Thermo Fisher Scientific	Various amino alcohol hydrochlorides	Research (g to kg)	Offers detailed SDS for safe handling and PPE recommendations.[6] [7]
BenchChem	Chiral aminocyclopentanol derivatives (as a proxy for complex amino alcohols)	Research (mg to g)	Focuses on building blocks for medicinal chemistry, highlighting applications in drug discovery.[2]
MySkinRecipes	3-Aminocyclobutanol	Research (mg to g)	Lists basic physical properties and applications in organic synthesis.[3]

## Commonly Available Derivatives

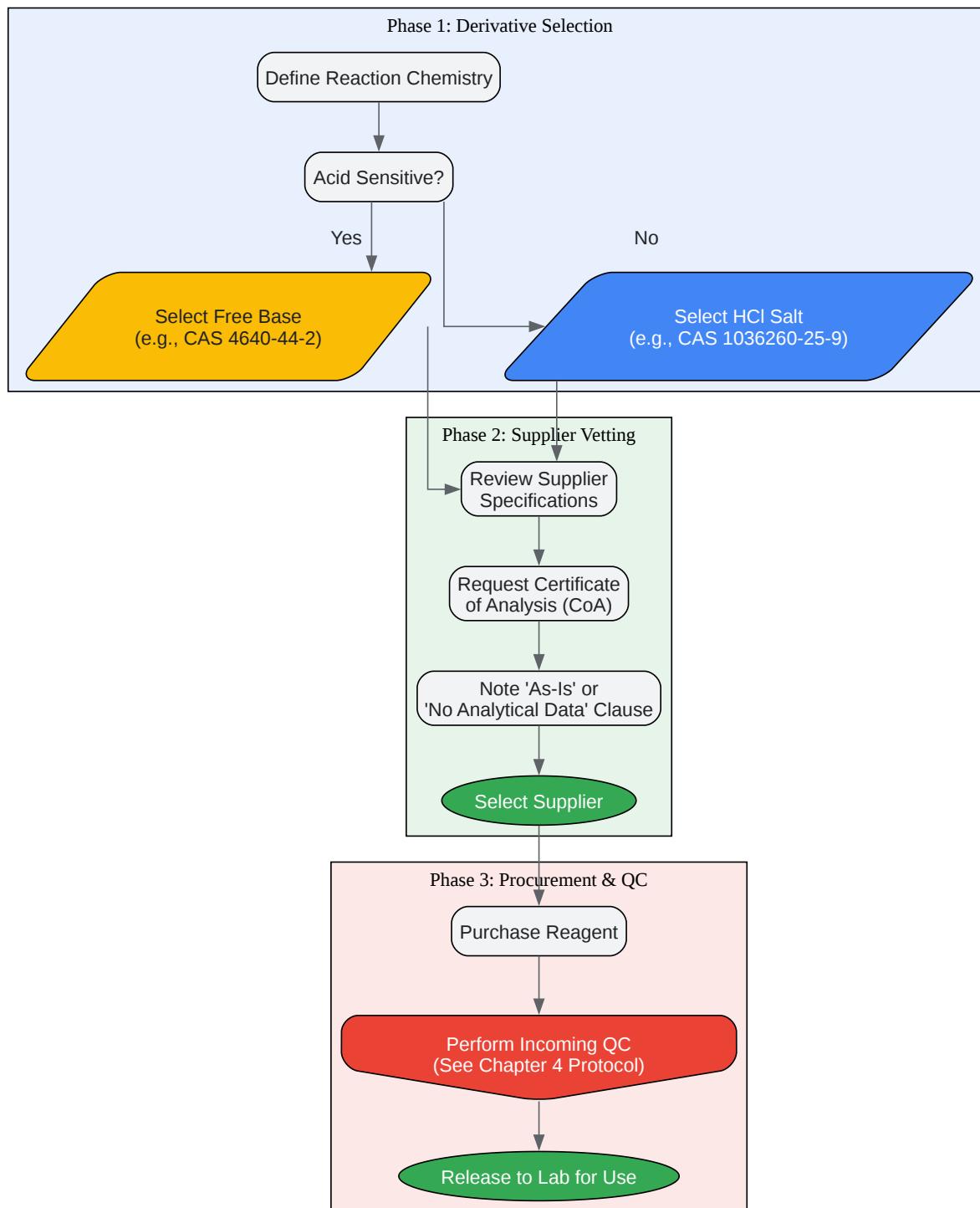
The parent compound and its hydrochloride salt are the most frequently encountered derivatives. The choice between the free base and the salt is a critical first step.

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Typical Form
3-Aminocyclobutanol	4640-44-2	C <sub>4</sub> H <sub>9</sub> NO	87.12 g/mol	Solid / Oil[3]
3-Aminocyclobutanol hydrochloride	1036260-25-9	C <sub>4</sub> H <sub>10</sub> CINO	123.58 g/mol	Solid[4]

**Expert Insight:** The hydrochloride salt is generally preferred for initial studies. It is typically a more stable, crystalline solid, making it easier to handle, weigh accurately, and store long-term compared to the free base, which can be hygroscopic or an oil. However, the free base will be required for reactions sensitive to acid or those requiring a non-coordinating base.

## Chapter 3: A Scientist's Guide to Procurement

Sourcing is more than just finding the cheapest price; it's about risk management for your project. The following workflow outlines a logical process for selecting and procuring the right derivative.



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Caption: Workflow for selecting and procuring **3-aminocyclobutanol** derivatives.

## Interpreting the Certificate of Analysis (CoA)

The CoA is the most critical document accompanying your reagent. However, for many research-grade chemicals, especially from larger suppliers, the provided information can be sparse.

- Identity: Look for confirmation by  $^1\text{H}$  NMR or Mass Spectrometry. If this is absent, the burden of proof falls on you.
- Purity: This is most often determined by HPLC or GC. For drug discovery, a purity of >98% is a standard requirement.
- Chiral Purity: For chiral derivatives, chiral HPLC or similar analysis is essential. The optical purity of your starting material directly impacts the stereochemical integrity of your final compound.<sup>[8]</sup>
- The "As-Is" Caveat: Some suppliers explicitly state that they do not collect analytical data for certain research chemicals and the buyer assumes all responsibility for confirming identity and purity.<sup>[4]</sup> This is a significant risk. In such cases, the in-house QC described in the next chapter is not just recommended; it is mandatory.

## Chapter 4: Incoming Quality Control - A Self-Validating Protocol

To ensure trustworthiness and the validity of your experimental results, every incoming batch of a critical building block like **3-aminocyclobutanol** must be verified. This protocol serves as a self-validating system for your research.

**Objective: To confirm the identity and assess the purity of a commercially sourced 3-aminocyclobutanol derivative.**

### Required Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection[9][10]

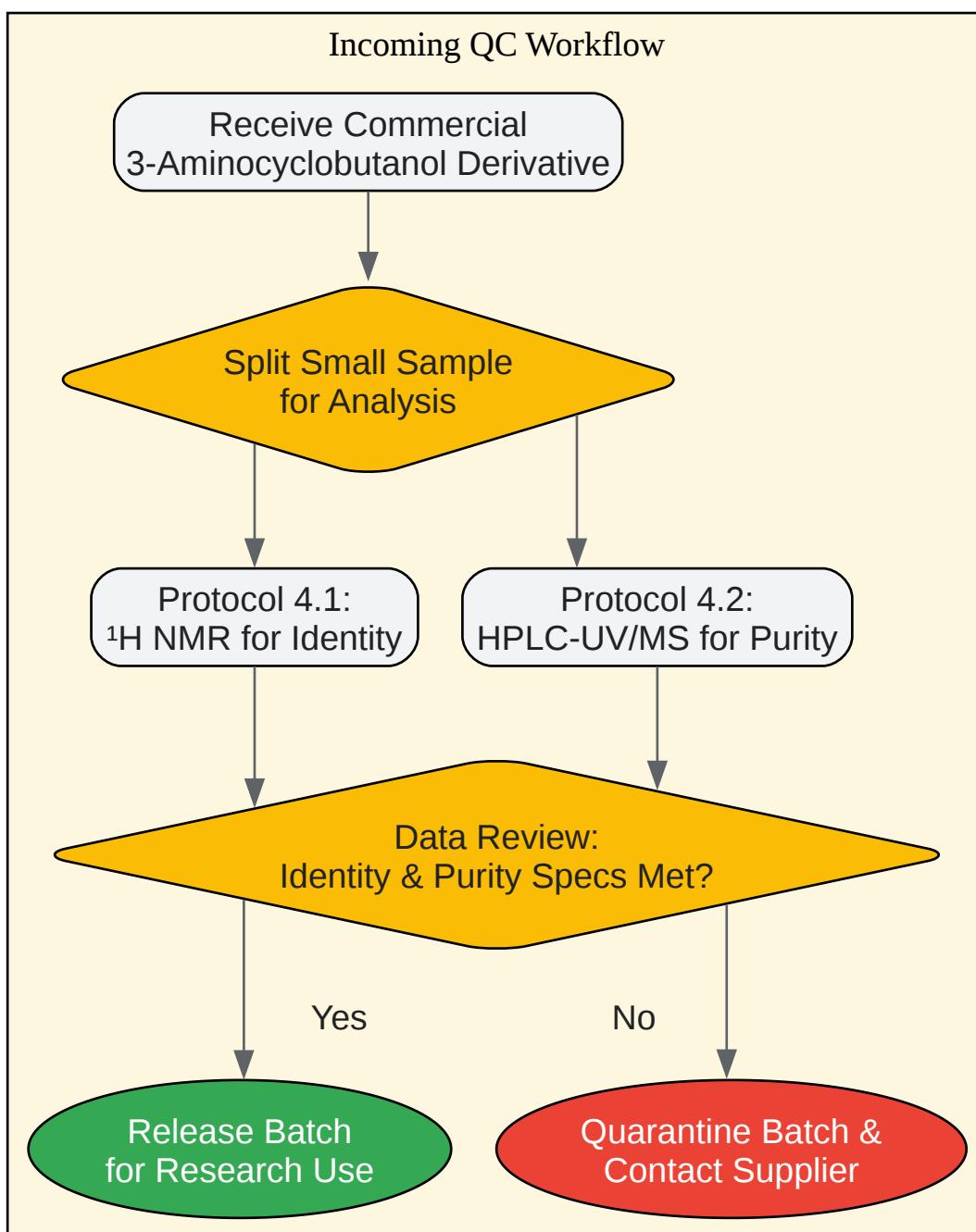
## Protocol 4.1: Identity Confirmation via $^1\text{H}$ NMR

- Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  for the HCl salt,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$  for the free base) in a clean NMR tube.
- Data Acquisition: Acquire a standard  $^1\text{H}$  NMR spectrum.
- Analysis & Causality:
  - Chemical Shifts & Multiplicities: Compare the observed spectrum to literature values or a predicted spectrum. The protons on the cyclobutane ring should appear as complex multiplets. The proton attached to the carbon bearing the hydroxyl group ( $\text{CH-OH}$ ) and the proton on the carbon with the amino group ( $\text{CH-NH}_2$ ) will be key diagnostic signals.
  - Integration: The ratio of integrals should match the number of protons in the molecule (e.g., for the cyclobutane protons vs. any protecting groups if present).
  - Solvent Peak: Ensure the residual solvent peak is correctly identified and does not obscure key signals.
  - Justification: NMR provides an unambiguous fingerprint of the molecule's core structure. Discrepancies here are a red flag indicating a potentially incorrect compound.

## Protocol 4.2: Purity Assessment via HPLC-UV/MS

- Method Development (Initial Screen):
  - Column: Use a standard reverse-phase column (e.g., C18).
  - Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA) is a robust starting point. Formic acid is preferable for MS compatibility.

- Detection: Monitor at a low UV wavelength (e.g., 210-220 nm) as the scaffold lacks a strong chromophore. Use MS detection in parallel to get mass information for the main peak and any impurities.
- Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., water/methanol). Dilute further for injection.
- Analysis & Causality:
  - Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks (Area %).
  - Impurity Identification: Use the MS data to obtain the mass-to-charge ratio (m/z) of any impurity peaks. This can provide clues to their identity (e.g., residual starting materials from the synthesis).
  - Justification: This method quantifies the purity and provides mass data to help identify unknowns.<sup>[9]</sup> It validates that you are working with a compound of sufficient quality for your experiments. The process of method validation is a cornerstone of good analytical practice in pharmaceuticals.<sup>[11]</sup>



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Caption: A self-validating workflow for incoming quality control.

## Chapter 5: Safe Handling, Storage, and Disposal

Proper handling of any chemical reagent is paramount for safety and for preserving the integrity of the compound.

## Handling:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][6]
- Contact Avoidance: Avoid all personal contact, including skin and eye contact and inhalation. [5]

## Storage:

- Container: Keep the container tightly closed when not in use.[5][6]
- Conditions: Store in a cool, dry, and well-ventilated place.[7] A recommended storage temperature is often 2-8°C to minimize degradation.[3]
- Incompatibilities: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[7]

## Disposal:

- Waste Classification: This material should be treated as hazardous waste.
- Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][12]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)